molecular formula C24H17ClN4O2S B2706505 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326876-00-9

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2706505
CAS No.: 1326876-00-9
M. Wt: 460.94
InChI Key: BDNXCUABYQBFMT-UHFFFAOYSA-N
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Description

The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance . Key structural features include:

  • A 4-ethenylbenzyl group at position 3, contributing to lipophilicity and π-π stacking interactions.
  • A methyl group at position 5, which may influence steric effects and metabolic stability.

This compound’s design aligns with trends in medicinal chemistry, where heterocyclic systems like oxadiazoles and thienopyrimidinones are leveraged for their diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-ethenylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c1-3-15-4-6-16(7-5-15)12-29-13-26-23-19(24(29)30)14(2)20(32-23)22-27-21(28-31-22)17-8-10-18(25)11-9-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXCUABYQBFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C=C)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial, antiviral, and anticancer effects.

Chemical Structure

The compound features a complex structure that includes:

  • A thieno[2,3-d]pyrimidin core.
  • An oxadiazole moiety.
  • A 4-chlorophenyl substituent.
  • An ethenylbenzyl group.

This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various pathogenic fungi and bacteria. A study highlighted that certain pyrazole derivatives with oxadiazole structures demonstrated promising antifungal activity against strains of fungi and Mycobacterium tuberculosis . The presence of the 4-chlorophenyl group is thought to enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Antiviral Activity

Compounds similar to this compound have been evaluated for their antiviral properties. Specifically, studies have shown that certain oxadiazole derivatives can inhibit the replication of viruses such as Hepatitis C virus (HCV) in vitro. The mechanism often involves interference with viral RNA synthesis and protein translation pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines. For example, a series of oxadiazole derivatives were screened for antitumor activity and showed significant inhibition against multiple cancer cell lines with low GI50 values (the concentration required to inhibit cell growth by 50%) indicating potent anticancer activity .

Study on Antifungal Activity

A specific study focused on the synthesis and biological evaluation of 3-(4-chlorophenyl) derivatives found that certain compounds exhibited strong antifungal activity against four pathogenic strains. The study concluded that these derivatives could serve as promising candidates for developing new antifungal agents .

Study on Antiviral Properties

Another significant research effort involved testing oxadiazole derivatives for their ability to inhibit HCV replication in HepG2 cells. The results indicated that some compounds could effectively reduce viral load at concentrations ranging from 10 to 100 µg/mL, showcasing their potential as antiviral agents .

Data Tables

Biological Activity Effect Reference
AntifungalEffective against pathogenic fungi
AntiviralInhibits HCV replication
AnticancerCytotoxic to cancer cell lines

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to our target have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives had IC50 values as low as 1.35 μM against drug-resistant strains of tuberculosis . The proposed mechanism involves the inhibition of essential metabolic pathways in the bacteria.

Anticancer Activity

The anticancer potential of this compound is noteworthy. Studies have shown that modifications in the thieno[2,3-d]pyrimidine structure can enhance its selectivity and potency against various cancer cell lines. For example, docking studies revealed that similar compounds effectively inhibit enzymes involved in tumor growth . The presence of specific functional groups may facilitate binding to target proteins critical for cancer proliferation.

Synthesis and Characterization

The synthesis of 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antitubercular Activity Assessment

A comprehensive study evaluated various substituted thieno[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising antitubercular activity for compounds similar to our target compound. Specific derivatives were found to be non-toxic at effective concentrations against bacterial strains .

Cytotoxicity Evaluation

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were assessed for safety profiles. The findings suggested that these compounds exhibit low toxicity while maintaining their antimicrobial efficacy . This characteristic is crucial for further development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Substituents Key Differences
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 5-methyl; 3-(4-ethenylbenzyl); 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] Reference compound
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2(1H)-thione 4-(3-methylphenyl); 5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]; 6-methyl Saturated pyrimidine; methyl vs. chlorophenyl
2-芳氧基-3-对氯苯基-噻吩并[2,3-d]嘧啶-4-酮衍生物 Thieno[2,3-d]pyrimidin-4(3H)-one 2-aryloxy; 3-(4-chlorophenyl) Lack of oxadiazole; ethenylbenzyl absent
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidin-2-one 4-pyrazole; 5-carboxylate Reduced aromaticity; carboxylate group

Key Observations :

  • Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole in the target compound provides rigidity and electron-withdrawing effects, contrasting with dihydropyrimidine cores in and , which may exhibit greater conformational flexibility .
  • Ethenylbenzyl Group : Unique to the target compound, this substituent may improve membrane permeability compared to simpler alkyl/aryl groups in .

Theoretical and Electronic Considerations

  • Isoelectronic vs. Isostructural Effects : While the 1,2,4-oxadiazole and thiazole rings in share similar electron density profiles, differences in ring geometry (e.g., oxadiazole’s planar structure) may lead to divergent reactivity .

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